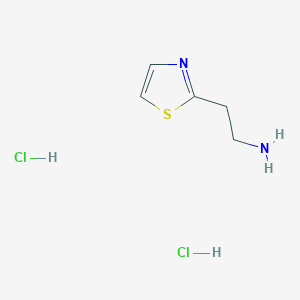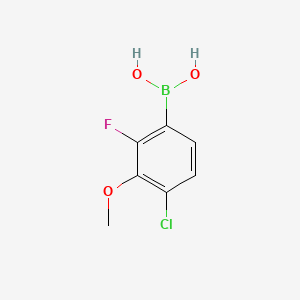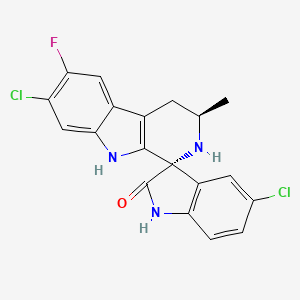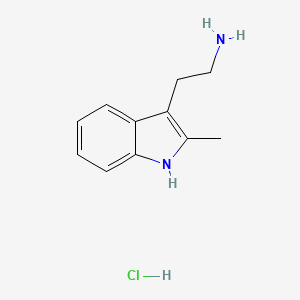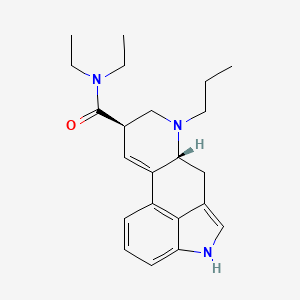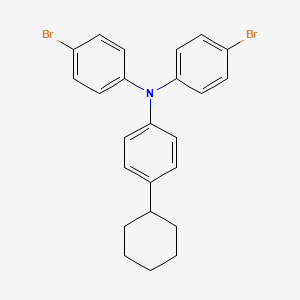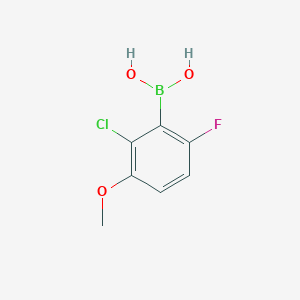
2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Descripción general
Descripción
“2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens .
Molecular Structure Analysis
The molecular formula of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is C7H7BClFO3 . Its average mass is 204.391 Da and its monoisotopic mass is 204.016083 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 358.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.6±30.7 °C .
Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
Fluorescence quenching studies on boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have shown that static quenching mechanisms are active, suggesting applications in studying molecular interactions and mechanisms in various biological and chemical systems. The studies reveal insights into the quenching parameters and suggest that these reactions are diffusion-limited, providing a basis for understanding molecular interactions involving boronic acids (Geethanjali et al., 2015).
Synthesis and Molecular Structure
The synthesis of 2-(2-methoxyphenyl)-1-azaazulene via a Suzuki–Miyaura cross-coupling reaction demonstrates the utility of boronic acids in creating complex molecular structures. This research highlights the potential for using boronic acids in the synthesis of novel compounds with unique properties, including intramolecular hydrogen bonding and absorption and emission behavior (Oda et al., 2012).
Catalytic Applications
Palladium-catalyzed reactions involving arylboronic acids, including the synthesis of 3-substituted phthalides, demonstrate the versatility of boronic acids in facilitating diverse chemical transformations. These reactions underscore the role of boronic acids in advancing synthetic methodologies for creating pharmacologically relevant compounds (Ye et al., 2010).
Fluorescent Probes for Biological Applications
The development of diboronic acid-based fluorescent probes for glucose detection in biological matrices illustrates the practical applications of boronic acids in clinical diagnosis and medical research. This work showcases the potential for designing sensitive and selective chemical sensors for important biomolecules, highlighting the role of boronic acids in bioanalytical chemistry (Wang et al., 2021).
Antimicrobial Activity
Research on formylphenylboronic acids, including fluoro-2-formylphenylboronic acids, has revealed significant antifungal activity against various strains, indicating the potential of boronic acid derivatives as antifungal agents. This study contributes to the ongoing search for new antimicrobial compounds and highlights the therapeutic potential of boronic acid derivatives in treating fungal infections (Borys et al., 2019).
Mecanismo De Acción
Target of Action
Boronic acid derivatives are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Mode of Action
It is known that boronic acid derivatives can participate in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests that it may play a role in the synthesis of various organic compounds .
Result of Action
It is known to be used in the synthesis of canthin-6-one alkaloids via pd-catalyzed suzuki coupling and cu-catalyzed amidation reactions .
Propiedades
IUPAC Name |
(2-chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNLKDIFHCCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659369 | |
| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-77-7 | |
| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)
![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)
![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)
![3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1450944.png)
![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)
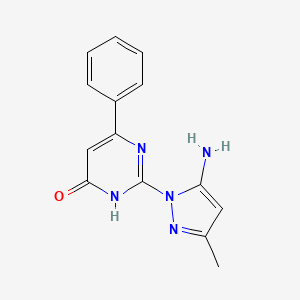
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)
